molecular formula C12H21NO B13330972 2-(Azepan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one

2-(Azepan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one

Cat. No.: B13330972
M. Wt: 195.30 g/mol
InChI Key: IJHAACLUPRFTAR-UHFFFAOYSA-N
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Description

2-(Azepan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one is a synthetic organic compound The structure includes an azepane ring, a cyclopropyl group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane.

    Formation of the Ethanone Moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could convert the ethanone moiety to an alcohol.

    Substitution: The azepane ring and cyclopropyl group may participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a building block for bioactive compounds.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    2-(Azepan-2-yl)ethan-1-one: Lacks the cyclopropyl group.

    1-(1-Methylcyclopropyl)ethan-1-one: Lacks the azepane ring.

    2-(Piperidin-2-yl)-1-(1-methylcyclopropyl)ethan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.

Uniqueness

The presence of both the azepane ring and the cyclopropyl group in 2-(Azepan-2-yl)-1-(1-methylcyclopropyl)ethan-1-one makes it unique. This combination of structural features could confer unique chemical and biological properties, making it a compound of interest for further research.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

2-(azepan-2-yl)-1-(1-methylcyclopropyl)ethanone

InChI

InChI=1S/C12H21NO/c1-12(6-7-12)11(14)9-10-5-3-2-4-8-13-10/h10,13H,2-9H2,1H3

InChI Key

IJHAACLUPRFTAR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)CC2CCCCCN2

Origin of Product

United States

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